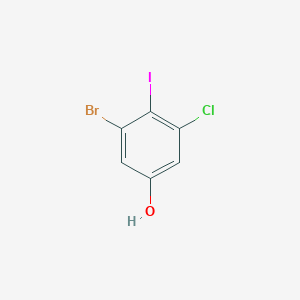

3-Bromo-5-chloro-4-iodophenol

Description

Contextualization within Halogenated Phenol (B47542) Chemistry

Halogenated phenols are derivatives of phenol that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to the aromatic ring. The introduction of halogen atoms can significantly alter the physical and chemical properties of the parent phenol molecule. Polyhalogenated phenols, which contain more than one halogen substituent, represent a diverse subgroup with a wide range of properties depending on the number, type, and position of the halogen atoms. These compounds are often used as intermediates in organic synthesis and have been studied for their potential use in various industrial and pharmaceutical applications. 3-Bromo-5-chloro-4-iodophenol is a distinct example of a polyhalogenated phenol, featuring three different halogen atoms—bromine, chlorine, and iodine—on the phenol ring.

Significance of Polyhalogenation in Aromatic Systems

The presence of multiple halogen atoms on an aromatic ring, as seen in this compound, has a profound impact on the molecule's electronic and steric properties. Halogens are electron-withdrawing groups, and their presence can increase the acidity of the phenolic proton. The varying sizes and electronegativities of bromine, chlorine, and iodine at different positions on the ring create a unique electronic environment. This distinct substitution pattern can influence the compound's reactivity in chemical transformations and its interactions with biological systems. smolecule.com The study of polyhalogenated aromatic compounds is crucial for understanding structure-activity relationships and for the design of new molecules with specific desired properties. nih.gov

Historical Development of Halogenated Phenol Research

The study of halogenated phenols dates back to the early days of organic chemistry. rushim.ru Initial research focused on the direct halogenation of phenol, a process that often leads to a mixture of products due to the activating effect of the hydroxyl group. google.com Over the years, more sophisticated synthetic methods have been developed to achieve regioselective halogenation, allowing for the synthesis of specific isomers. researchgate.net The development of analytical techniques has been instrumental in the separation and characterization of these compounds. Research into polyhalogenated phenols has been driven by their utility as synthetic intermediates and, in some cases, their presence as environmental contaminants. researchgate.net The synthesis of specifically substituted compounds like this compound is a result of the continued advancement in synthetic organic chemistry.

Physicochemical Properties

The properties of this compound are determined by its unique molecular structure. A summary of its key physicochemical properties is presented in the interactive data table below.

| Property | Value |

| Molecular Formula | C₆H₃BrClIO |

| Molecular Weight | 333.35 g/mol |

| CAS Number | 2091672-94-3 |

| Appearance | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

| LogP | 3.41270 |

Data sourced from various chemical suppliers and databases. sigmaaldrich.comaobchem.comchemsrc.com

Synthesis and Reactions

The reactivity of this compound is influenced by the three different halogen substituents and the phenolic hydroxyl group. The hydroxyl group can undergo reactions such as etherification and esterification. The carbon-halogen bonds can participate in various cross-coupling reactions, with the reactivity generally following the order C-I > C-Br > C-Cl. wuxibiology.com This differential reactivity can be exploited to selectively introduce different functional groups at specific positions on the aromatic ring.

Analytical Characterization

The structural elucidation and purity assessment of this compound rely on a combination of modern analytical techniques.

Interactive Table of Analytical Methods:

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons. |

| Mass Spectrometry (MS) | Determines the molecular weight and can provide information about the elemental composition through high-resolution mass spectrometry. |

| High-Performance Liquid Chromatography (HPLC) | Used to separate the compound from impurities and to determine its purity. |

| Infrared (IR) Spectroscopy | Identifies the presence of functional groups, such as the O-H stretch of the phenol and C-halogen bonds. |

Specific spectral data for this compound can be obtained from suppliers upon request. bldpharm.com

Applications and Research

Due to its highly functionalized nature, this compound is primarily of interest as a building block in organic synthesis. The presence of three different halogens offers the potential for sequential and selective cross-coupling reactions, making it a versatile intermediate for the synthesis of more complex molecules. Such molecules may find applications in medicinal chemistry, materials science, and agrochemicals. For instance, related halogenated phenols have been used as precursors for pharmaceuticals and other biologically active compounds. chemicalbook.in

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H3BrClIO |

|---|---|

Molecular Weight |

333.35 g/mol |

IUPAC Name |

3-bromo-5-chloro-4-iodophenol |

InChI |

InChI=1S/C6H3BrClIO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H |

InChI Key |

DSIGSTYZADQGSW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)I)Br)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 5 Chloro 4 Iodophenol

Regioselective Halogenation Strategies

Regioselective halogenation is paramount in the synthesis of asymmetrically substituted phenols. The choice between direct halogenation of a phenol (B47542) precursor and indirect methods involving functional group manipulation is often dictated by the desired substitution pattern and the need to overcome inherent selectivity challenges.

Direct Halogenation Approaches

Direct halogenation of phenol or its derivatives is a common method for introducing halogen atoms onto an aromatic ring. The hydroxyl group is a strongly activating, ortho-, para-director due to its ability to donate electron density to the benzene (B151609) ring through resonance. quora.comlibretexts.org This makes the positions ortho (2, 6) and para (4) to the hydroxyl group highly susceptible to electrophilic attack.

However, synthesizing 3-Bromo-5-chloro-4-iodophenol via direct halogenation presents significant regiochemical challenges. A plausible, albeit complex, direct approach could start with a pre-existing meta-substituted phenol. For instance, starting with 3-chlorophenol or 3-bromophenol would be necessary to achieve the desired 3,5-disubstitution pattern relative to the hydroxyl group.

Let's consider a hypothetical direct halogenation sequence starting from 3-chlorophenol:

Bromination of 3-chlorophenol: The hydroxyl group directs ortho- and para-. The para- position (position 5) is sterically accessible. The ortho- positions are 2 and 6. The chlorine atom is a deactivator but also an ortho-, para-director. chemistrysteps.commasterorganicchemistry.com The combined directing effects would likely lead to a mixture of products, with bromination occurring at positions 5, 6, and 2. Achieving selective bromination at the 5-position would require carefully controlled conditions and potentially the use of specialized catalysts to enhance regioselectivity.

Recent research has focused on catalyst-controlled regioselective halogenation to overcome the inherent selectivity of the phenol ring. For example, Lewis basic selenoether catalysts have been shown to provide high ortho-selectivity in the chlorination of phenols, a level of control that could theoretically be adapted for complex syntheses. nsf.gov Similarly, Ni-NiO heterojunction nanoparticles have been used to achieve remarkable para-selectivity in the bromination of phenols using N-bromosuccinimide (NBS). rsc.org

| Starting Material | Reagent | Target Position | Key Challenge |

| 3-Chlorophenol | Brominating Agent (e.g., Br₂) | 5-position | Overcoming mixed ortho/para direction to achieve meta-substitution relative to Cl. |

| 3-Bromo-5-chlorophenol (B1291525) | Iodinating Agent (e.g., I₂) | 4-position | Ensuring selective para-iodination without side reactions. |

Indirect Halogenation via Precursor Functionalization

An often more effective strategy for controlling regiochemistry involves starting with a different precursor, such as a substituted aniline (B41778), performing the halogenations, and then converting the amino group into a hydroxyl group. The amino group (or a protected form like acetanilide) is also a powerful ortho-, para-director, but this pathway offers distinct advantages in controlling the sequence of halogen introduction.

A well-documented synthetic route for the analogous compound 1-bromo-3-chloro-5-iodobenzene starts from aniline, which can be adapted for the synthesis of the target phenol. adamcap.comscribd.com This indirect approach involves the following key transformations:

Protection of the Amine: Aniline is first protected as acetanilide to moderate its reactivity and reduce side reactions.

Sequential Halogenation: The acetamido group directs the sequential introduction of halogens to the ortho- and para-positions.

Deprotection: The acetamido group is hydrolyzed back to an amino group.

Diazotization and Hydrolysis: The resulting halogenated aniline is converted to a diazonium salt, which is then hydrolyzed to the corresponding phenol. google.comyoutube.comchemicalnote.com

This method provides superior control over the placement of the halogens. For example, starting with 3,5-dichloroaniline, one could introduce bromine at the 4-position, followed by diazotization and hydrolysis to yield 4-bromo-3,5-dichlorophenol. The specific sequence for this compound would be planned based on the directing effects at each stage. A patent for the preparation of 3-bromo-5-chlorophenol utilizes the diazotization and hydrolysis of 3-bromo-5-chloroaniline as the final step. google.com

| Precursor | Key Transformation Steps | Advantage |

| Substituted Aniline | Protection → Halogenation → Deprotection → Diazotization → Hydrolysis | Superior regiochemical control during halogenation steps. |

| 3-Bromo-5-chloroaniline | Diazotization → Hydrolysis | Final step in a multi-step synthesis to introduce the hydroxyl group. |

Functional Group Interconversions on a Halogenated Phenol Scaffold

Once a halogenated phenol is obtained, further modifications can be made. These can include adding more halogens or selectively removing them to achieve the desired substitution pattern.

Ortho-, Meta-, and Para-Directed Substitution Methodologies

When performing electrophilic substitution on an already halogenated phenol, the directing effects of all substituents must be considered.

Hydroxyl Group (-OH): As the strongest activating group, its ortho-, para-directing effect is dominant. quora.com

Halogens (-Br, -Cl, -I): Halogens are deactivating due to their inductive electron withdrawal but are ortho-, para-directing because their lone pairs can stabilize the carbocation intermediate via resonance. chemistrysteps.commasterorganicchemistry.com The directing ability of halogens is weaker than that of the hydroxyl group.

In a molecule like 3,5-dichlorophenol, the hydroxyl group strongly activates the 2, 4, and 6 positions. The chlorine atoms at positions 3 and 5 also direct incoming electrophiles to these same positions (ortho- and para- to each chlorine). Therefore, subsequent halogenation (e.g., iodination) would be overwhelmingly directed to the 4-position (para to -OH and ortho to both -Cl) and to a lesser extent, the 2 and 6 positions (ortho to -OH). This convergence of directing effects makes the 4-position the most probable site for the final halogenation.

Selective Dehalogenation and Re-halogenation

Selective dehalogenation offers a route to isomers that are difficult to access directly. This process involves the removal of one or more halogen atoms from a polyhalogenated compound. Catalytic hydrodehalogenation, often using a palladium catalyst, is a common method for removing aryl halides. rsc.org The reactivity of carbon-halogen bonds to cleavage generally follows the order C-I > C-Br > C-Cl, allowing for selective removal under controlled conditions.

For instance, one could synthesize a tetra-halogenated phenol and then selectively remove one halogen to arrive at the desired product. This strategy is less common for synthesis but is a powerful tool. A process for the dehalogenation of aryl halides using a hypophosphite salt in the presence of a noble metal catalyst has also been described, which could be applied to polyhalogenated phenols. google.com

Re-halogenation would simply follow the principles of electrophilic aromatic substitution described previously, with the regiochemical outcome determined by the remaining substituents.

Multi-Step Synthesis Pathways from Simpler Precursors

Constructing this compound from simple precursors like aniline or phenol requires a multi-step approach that leverages the principles of regioselectivity discussed above. An indirect pathway starting from aniline is generally the most reliable for controlling the final substitution pattern.

Proposed Synthetic Pathway from Aniline:

A logical pathway, adapted from known syntheses of similar tri-halogenated benzenes, would be as follows: adamcap.comscribd.com

Chlorination of Aniline: Start with the chlorination of aniline. To achieve meta-substitution, one might need to start with an appropriate precursor like 3-chloroaniline. Alternatively, nitration followed by reduction can yield 3-nitroaniline, which can then be chlorinated. A more direct route starts with 3-chloroaniline.

Bromination of 3-chloroaniline: The amino group is a strong ortho-, para-director. Bromination of 3-chloroaniline would be directed to the 2, 4, and 6 positions. The 5-position is meta to both groups and would not be favored. To achieve the 3-bromo-5-chloro pattern, it is more logical to start with 3,5-dibromoaniline and then selectively replace one bromine with chlorine, or more practically, start with 3-bromo-5-chloroaniline itself, which can be synthesized from 3,5-dinitrobenzoic acid. A patent describes the synthesis of 3-bromo-5-chloroaniline from 3-bromo-5-chloronitrobenzene. google.com

Iodination of 3-Bromo-5-chloroaniline: With the 3 and 5 positions occupied, the amino group will direct the incoming iodine electrophile to the ortho- (2, 6) and para- (4) positions. The 4-position is the most likely site for iodination due to steric accessibility and the strong directing power of the amino group.

Diazotization and Hydrolysis: The resulting 4-iodo-3-bromo-5-chloroaniline is then treated with sodium nitrite in a strong acid at low temperature to form the diazonium salt. chemicalnote.com Gentle warming of the diazonium salt solution in water will then replace the diazonium group with a hydroxyl group, yielding the final product, this compound. google.comyoutube.com

| Step | Starting Material | Reagents | Intermediate Product |

| 1 | 3-Bromo-5-chloroaniline | Iodinating agent (e.g., ICl or NIS) | 3-Bromo-5-chloro-4-iodoaniline |

| 2 | 3-Bromo-5-chloro-4-iodoaniline | 1. NaNO₂, H₂SO₄, 0-5°C 2. H₂O, heat | This compound |

This multi-step approach, while lengthy, provides a rational and controllable pathway to the target molecule, overcoming the regiochemical ambiguities of direct halogenation on a phenol ring.

Phenol Ring Halogenation Sequences

The hydroxyl group of phenol is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This inherent reactivity makes direct halogenation of phenol highly facile; however, it often leads to polysubstituted products and isomeric mixtures that are difficult to separate. The synthesis of a trisubstituted phenol with a specific arrangement of three different halogens, such as this compound, necessitates a multi-step approach where the sequence of halogen introduction is critical.

A plausible synthetic strategy would commence with the introduction of one halogen, followed by the sequential addition of the others, where the regiochemical outcome of each step is governed by the combined directing effects of the substituents present. The relative reactivity of the halogens and the steric hindrance imposed by the substituents also play a crucial role in determining the position of the incoming electrophile.

Sequential Introduction of Bromine, Chlorine, and Iodine

A logical synthetic route to this compound would likely begin with the synthesis of a monosubstituted phenol, followed by subsequent halogenations. One possible pathway involves the initial iodination of phenol to form 4-iodophenol (B32979), a well-established starting material. The subsequent introduction of chlorine and bromine would then need to be directed to the desired positions.

Step 1: Synthesis of 4-Iodophenol

The synthesis of 4-iodophenol can be achieved through several methods. A common laboratory preparation involves the diazotization of 4-aminophenol followed by a Sandmeyer-type reaction with potassium iodide.

| Starting Material | Reagents | Product | Yield (%) |

| 4-Aminophenol | 1. NaNO₂, H₂SO₄, H₂O, 0-5 °C; 2. KI | 4-Iodophenol | ~75% |

Step 2: Chlorination of 4-Iodophenol

The subsequent chlorination of 4-iodophenol would be directed by both the hydroxyl and the iodo groups. The hydroxyl group is a strong ortho, para-director, while the iodo group is a deactivating but also ortho, para-directing substituent. The position ortho to the hydroxyl group (C2 and C6) and ortho to the iodo group (C3 and C5) are activated. Given the strong activating nature of the hydroxyl group, chlorination is expected to occur at one of the positions ortho to it. To obtain the desired 3-chloro-4-iodophenol, the chlorine atom must be introduced at the C3 position. This would require careful selection of chlorinating agents and reaction conditions to favor substitution at this specific position, potentially overcoming the steric hindrance from the adjacent iodine atom.

Step 3: Bromination of 3-chloro-4-iodophenol

The final step would be the bromination of the 3-chloro-4-iodophenol intermediate. In this substrate, the hydroxyl group, the chloro group, and the iodo group will all influence the position of the incoming bromine. The hydroxyl group will direct to the C2 and C6 positions. The chloro group will direct to the C2 and C6 positions. The iodo group will direct to the C2 and C6 positions. To achieve the target molecule, this compound, the bromine must be introduced at the C5 position. This presents a significant regiochemical challenge, as this position is meta to the strongly activating hydroxyl group. Achieving this substitution pattern would likely require specialized synthetic methods, possibly involving protecting group strategies or the use of advanced catalytic systems to override the inherent directing effects of the substituents.

Catalytic Approaches in the Synthesis of Halogenated Phenols

To address the challenges of regioselectivity in the synthesis of polysubstituted phenols, various catalytic methods have been developed. These approaches offer greater control over the position of halogenation compared to traditional electrophilic substitution reactions.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the selective functionalization of C-H bonds. Palladium-catalyzed C-H halogenation reactions can provide access to halogenated arenes with regioselectivity that is complementary to classical electrophilic substitution. These reactions often proceed via a directed mechanism, where a directing group on the substrate coordinates to the metal center, bringing the catalyst into proximity of a specific C-H bond for activation and subsequent halogenation.

For the synthesis of a complex molecule like this compound, a transition metal-catalyzed approach could potentially be employed to introduce one or more of the halogen atoms with high regioselectivity. For instance, a suitably functionalized phenol derivative could be used to direct the catalyst to a specific C-H bond for halogenation.

| Catalyst System | Halogen Source | Substrate Type | Regioselectivity |

| Pd(OAc)₂ / Ligand | N-Halosuccinimide (NXS) | Phenol derivatives | Often directed by a coordinating group |

| Cu(I) or Cu(II) salts | Various | Phenols | Can favor ortho or para depending on conditions |

Organocatalytic Methods for Halogenation

In recent years, organocatalysis has gained prominence as a sustainable and efficient alternative to metal-based catalysis. For the halogenation of phenols, various organocatalysts have been developed to control the regioselectivity of the reaction. These catalysts can operate through different activation modes, such as hydrogen bonding or the formation of reactive halogenating species.

For example, certain thiourea-based or amine-based organocatalysts have been shown to promote the ortho-selective halogenation of phenols. This is achieved through hydrogen bonding interactions between the catalyst and the hydroxyl group of the phenol, which in turn directs the electrophilic halogen to the ortho position. While these methods are highly effective for selective monohalogenation, their application to the synthesis of a tri-halogenated phenol with a specific substitution pattern would require careful substrate design and optimization of the catalytic system.

| Catalyst Type | Halogenating Agent | Key Feature |

| Thiourea derivatives | N-Halosuccinimide (NXS) | Hydrogen bonding to direct ortho-halogenation |

| Chiral amines | N-Halosuccinimide (NXS) | Enantioselective halogenation |

Chemical Reactivity and Reaction Mechanisms of 3 Bromo 5 Chloro 4 Iodophenol

Electrophilic Aromatic Substitution Dynamics

Electrophilic aromatic substitution (EAS) in phenols is generally facile due to the strong activating and ortho-, para-directing nature of the hydroxyl group. cymitquimica.com However, in 3-Bromo-5-chloro-4-iodophenol, the presence of three deactivating halogen substituents complicates this reactivity.

In this compound, the cumulative inductive effect of the three halogens significantly deactivates the ring towards electrophilic substitution. The activating influence of the hydroxyl group is therefore substantially attenuated.

Despite their deactivating nature, the hydroxyl group and the halogen substituents are all ortho-, para-directors. cymitquimica.com In this compound, the positions ortho and para to the hydroxyl group are already substituted. The available positions for further electrophilic attack are at C2 and C6.

The directing effects of the existing substituents on the regioselectivity of further substitution are summarized in the table below.

| Substituent | Position | Directing Effect |

| -OH | C1 | ortho, para |

| -Br | C3 | ortho, para |

| -I | C4 | ortho, para |

| -Cl | C5 | ortho, para |

Considering the positions on the ring, further electrophilic substitution would likely occur at the remaining vacant positions, C2 and C6. The hydroxyl group strongly directs to its ortho positions (C2 and C6). The bromine at C3 directs to its ortho position C2 and its para position C6. The chlorine at C5 directs to its ortho position C6 and its para position C2. The iodine at C4 directs to its ortho positions C3 and C5, which are already occupied. Therefore, the directing effects of the hydroxyl, bromo, and chloro groups converge to activate positions C2 and C6 for electrophilic attack. Steric hindrance from the adjacent bulky iodine atom at C4 might influence the relative rates of substitution at C2 versus C6.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged Meisenheimer complex. wikipedia.org The stability of this intermediate is enhanced by electron-withdrawing groups. The relative ability of halogens to act as leaving groups in SNAr reactions often follows the order F > Cl ≈ Br > I. masterorganicchemistry.comwikipedia.org This is contrary to the trend in S_N2 reactions and is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond and facilitates nucleophilic attack.

For this compound, the carbon-iodine bond is the most likely to undergo nucleophilic displacement, followed by the carbon-bromine and carbon-chlorine bonds. This is due to the C-I bond being the weakest among the carbon-halogen bonds present. savemyexams.com The actual reactivity will also be influenced by the reaction conditions and the nature of the attacking nucleophile.

The hydroxyl group can significantly influence SNAr reactions on the ring. Under basic conditions, the hydroxyl group can be deprotonated to form a phenoxide ion. This greatly enhances the electron-donating character of the substituent, which would generally disfavor a classical SNAr mechanism that relies on an electron-poor aromatic ring.

However, recent research has highlighted alternative pathways where the hydroxyl group can facilitate nucleophilic substitution. One such mechanism involves the formation of a phenoxyl radical through homolysis of the O-H bond. This transient radical acts as a powerful electron-withdrawing group, activating the ring for nucleophilic attack. osti.govnih.govnih.gov This homolysis-enabled electronic activation provides a pathway for the substitution of halides on electron-rich phenols under mild conditions. osti.govnih.govnih.gov

Oxidative and Reductive Transformations

The phenolic moiety and the halogen substituents in this compound are susceptible to both oxidation and reduction.

The oxidation of halogenated phenols can lead to the formation of various products, including quinones and hydroquinones. smolecule.com The phenolic hydroxyl group can be oxidized, and depending on the reaction conditions and the oxidizing agent used, this can be accompanied by dehalogenation or polymerization. For instance, enzymatic oxidation of halophenols can result in the formation of oligomers through C-O bond formation. masterorganicchemistry.com

Reduction reactions of this compound would likely involve the removal of the halogen atoms. The carbon-iodine bond, being the weakest, would be the most susceptible to reductive cleavage. Catalytic hydrogenation or the use of reducing agents like activated zinc could potentially lead to selective deiodination, followed by the removal of bromine and chlorine.

Selective Oxidation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is susceptible to oxidation. However, selective oxidation in the presence of highly reactive halogens requires carefully chosen reagents to prevent undesired side reactions. The oxidation of phenols can lead to various products, including quinones, or result in oxidative coupling to form polymeric structures.

In a study on the oxidation of various halophenols catalyzed by an artificial peroxidase, it was observed that the reaction pathway is highly dependent on the halogen substituent. For instance, 4-fluorophenol (B42351) was oxidized to 1,4-benzoquinone, whereas 4-chlorophenol, 4-bromophenol, and 4-iodophenol (B32979) were selectively converted into higher molecular weight oligomers through C-O bond formation. mdpi.com This suggests that the oxidation of this compound would likely lead to the formation of complex oligomeric or polymeric products via intermolecular C-O coupling rather than a simple quinone. The reaction is initiated by the formation of a phenoxy radical, which can then undergo coupling reactions.

Table 1: Expected Products from Selective Oxidation of Halophenols This table is illustrative and based on findings from analogous compounds.

| Starting Material | Oxidizing System | Major Product Type |

|---|---|---|

| 4-Fluorophenol | Artificial Peroxidase/H₂O₂ | 1,4-Benzoquinone mdpi.com |

| 4-Chlorophenol | Artificial Peroxidase/H₂O₂ | C-O coupled oligomers mdpi.com |

| This compound | Mild Oxidizing Agent | Expected C-O coupled oligomers |

Reductive Dehalogenation Strategies

Reductive dehalogenation involves the removal of a halogen atom and its replacement with a hydrogen atom. In polyhalogenated compounds like this compound, the challenge lies in achieving selective dehalogenation. The reactivity of carbon-halogen (C-X) bonds towards reduction generally follows the order of their bond dissociation energies: C-I < C-Br < C-Cl. nih.gov This trend implies that the carbon-iodine bond is the weakest and therefore the most susceptible to cleavage.

Thus, it is highly probable that the selective reductive dehalogenation of this compound can be achieved at the C-I bond. This would yield 3-bromo-5-chlorophenol (B1291525). More forcing reaction conditions would be required to subsequently remove the bromine and then the chlorine atoms. Bacterial reductive dehalogenation has also been studied, showing that certain microorganisms can selectively dehalogenate specific positions, although the substrate range can be limited. For example, Desulfitobacterium chlororespirans was found to debrominate bromoxynil (B128292) but not deiodinate the structurally similar ioxynil (B1672095) under the same conditions, suggesting that enzymatic dehalogenation is highly specific and not solely dependent on bond strength. nih.gov

Table 2: General Reactivity Trend for Reductive Dehalogenation

| Carbon-Halogen Bond | Bond Dissociation Energy (kJ/mol, approx.) | Reactivity towards Reduction |

|---|---|---|

| C-I | ~220 | Highest |

| C-Br | ~285 | Intermediate |

| C-Cl | ~340 | Lowest |

Transition Metal-Catalyzed Cross-Coupling Reactions

The different halogen atoms on this compound provide multiple reaction sites for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi-res.comnih.gov

Suzuki-Miyaura, Heck, Sonogashira, and Stille Couplings

These palladium-catalyzed reactions are among the most important transformations in modern organic synthesis. nih.govresearchgate.net

Suzuki-Miyaura Coupling: Involves the reaction of an organohalide with an organoboron compound (like a boronic acid). libretexts.orgacs.org It is widely used for creating biaryl structures.

Heck Coupling: Couples an organohalide with an alkene to form a substituted alkene. organic-chemistry.org

Sonogashira Coupling: A coupling reaction between an organohalide and a terminal alkyne to form substituted alkynes. libretexts.orgwikipedia.org

Stille Coupling: Utilizes an organotin compound to couple with an organohalide. organic-chemistry.orgwikipedia.org

For this compound, all three halogen positions could potentially participate in these coupling reactions. The phenolic -OH group can also influence the reaction, sometimes requiring protection or specific basic conditions.

Chemoselectivity in Coupling Reactions Involving Multiple Halogens

The key to utilizing polyhalogenated substrates like this compound is controlling the chemoselectivity—that is, selectively reacting at one halogen site over the others. The site selectivity in palladium-catalyzed cross-coupling reactions is primarily governed by the rate of the initial oxidative addition step. nih.gov This step is highly dependent on the carbon-halogen bond strength.

The established reactivity trend for oxidative addition is C-I > C-OTf > C-Br >> C-Cl . nih.govwikipedia.orgwhiterose.ac.uk

This predictable reactivity hierarchy allows for stepwise, site-selective functionalization of this compound.

First Coupling: A reaction under mild conditions would occur exclusively at the most reactive C-I bond. For instance, a Sonogashira coupling with a terminal alkyne would yield a 3-bromo-5-chloro-4-(alkynyl)phenol. wikipedia.org

Second Coupling: Using a different coupling partner and slightly more forcing conditions, a subsequent reaction could be performed at the C-Br bond.

Third Coupling: The C-Cl bond is the least reactive and would require the most vigorous conditions (e.g., specific ligands, higher temperatures) to participate in a coupling reaction. researchgate.netresearchgate.net

This stepwise approach allows for the synthesis of complex, highly substituted aromatic compounds from a single, versatile starting material.

Table 3: Predicted Site Selectivity in Cross-Coupling of this compound

| Reaction Site | Relative Reactivity | Typical Coupling Reaction | Expected Product after First Coupling |

|---|---|---|---|

| C-I | Highest | Suzuki, Sonogashira, etc. under mild conditions | 3-Bromo-5-chloro-4-substituted-phenol |

| C-Br | Intermediate | Suzuki, Sonogashira, etc. under moderate conditions | 3-Substituted-5-chloro-4-iodophenol |

| C-Cl | Lowest | Suzuki, Sonogashira, etc. under forcing conditions | 3-Bromo-5-substituted-4-iodophenol |

Radical Reactions and Single Electron Transfer Processes

Investigation of Radical Intermediates

While less common than the two-electron pathways of cross-coupling, radical reactions involving aryl halides can occur, often initiated by single electron transfer (SET). The ease of forming a radical anion by accepting an electron follows the same trend as C-X bond weakness (I > Br > Cl), as the electron is accepted into the σ* orbital of the C-X bond.

Upon formation, the radical anion ([Ar-X]•−) can fragment to produce an aryl radical (Ar•) and a halide anion (X−).

Ar-X + e− → [Ar-X]•− → Ar• + X−

For this compound, a SET process would most readily occur at the C-I bond to form a 3-bromo-5-chloro-4-hydroxyphenyl radical. This highly reactive intermediate could then participate in various subsequent reactions, such as hydrogen atom abstraction from the solvent or addition to an alkene. The investigation of such radical intermediates is often performed using spectroscopic techniques like Electron Paramagnetic Resonance (EPR) or by using chemical traps to capture the transient radical species. However, specific studies on radical intermediates derived from this compound are not currently documented.

Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of this compound is dictated by the interplay of the phenolic hydroxyl group and the three halogen substituents on the aromatic ring. The differing electronegativities and bond dissociation energies of the carbon-halogen bonds are key determinants of its reactivity.

Photochemical Reactivity

The photochemical reactions of halophenols are primarily initiated by the absorption of UV light, leading to the cleavage of either the carbon-halogen (C-X) or the oxygen-hydrogen (O-H) bond.

Carbon-Halogen Bond Fission The primary photochemical event for this compound is expected to be the homolytic cleavage of the carbon-iodine (C-I) bond. This is because the C-I bond is significantly weaker than the C-Br and C-Cl bonds, as indicated by bond dissociation energies (BDEs) of related compounds. The general trend for the BDE of carbon-halogen bonds in aromatic compounds is C-Cl > C-Br > C-I. This selective cleavage would result in the formation of a 3-bromo-5-chlorophenoxyl radical and an iodine atom.

Table 1: Representative Carbon-Halogen Bond Dissociation Energies (BDEs)

| Bond | Typical BDE (kcal/mol) |

|---|---|

| C-Cl (in Chlorobenzene) | 96 |

| C-Br (in Bromobenzene) | 81 |

| C-I (in Iodobenzene) | 65 |

Note: These are representative values for halobenzenes and serve to illustrate the relative bond strengths.

Following the initial C-I bond cleavage, the resulting aryl radical can undergo several secondary reactions, including hydrogen abstraction from the solvent to form 3-bromo-5-chlorophenol, or dimerization and polymerization reactions.

Other Potential Photochemical Pathways While C-I bond fission is the most probable pathway, other reactions observed in related halophenols could also occur:

O-H Bond Fission : At shorter UV wavelengths (e.g., below 240 nm), direct photolysis of the O-H bond can occur, yielding a phenoxyl radical and a hydrogen atom.

Carbene Formation : In aqueous solutions, the photolysis of 4-halophenols has been shown to proceed via the elimination of a hydrogen halide (HX) to form a carbene intermediate, specifically 4-oxocyclohexa-2,5-dienylidene. This intermediate is highly reactive and can lead to the formation of benzoquinones in the presence of oxygen.

The efficiency of these photochemical processes is described by the quantum yield (Φ), which is the number of molecules transformed per photon absorbed. While the quantum yield for this compound is unknown, data from related compounds show a strong dependence on the specific halogen and the reaction conditions. For example, in the photocatalytic degradation of p-halophenols using TiO₂, the apparent first-order rate constant for p-iodophenol was found to be about half that of phenol (B47542), whereas p-chlorophenol and p-bromophenol had rates closer to that of phenol.

Table 2: Photolysis Quantum Yields for Related Halophenols in Various Systems

| Compound | System/Conditions | Quantum Yield (Φ) |

|---|---|---|

| o-Iodophenol | Aqueous sodium sulfite (B76179) solution | 0.35 |

| o-Bromophenol | Aqueous sodium sulfite solution | 0.04 |

| 4-Chlorophenol | Sensitized by hydroquinone (B1673460) in aqueous solution | Not specified, but reaction occurs |

| 4-Bromophenol | Sensitized by hydroquinone in aqueous solution | Not specified, but reaction occurs |

Note: These values are highly condition-dependent and are presented for comparative purposes.

Electrochemical Reactivity

The electrochemical reactivity of this compound involves both the oxidation of the phenol group and the potential reduction of the carbon-halogen bonds.

Electrochemical Oxidation Phenols are known to undergo electrochemical oxidation at a suitable anode. The oxidation of the hydroxyl group is generally an irreversible process that forms a phenoxyl radical cation. This species is highly reactive and can undergo subsequent reactions, such as coupling to form polymeric films on the electrode surface, a process known as electropolymerization.

The oxidation potential of a substituted phenol is influenced by the electronic nature of its substituents. Electron-withdrawing groups, such as halogens, make the ring less electron-rich and thus increase the potential required for oxidation. The three halogens in this compound all exert an electron-withdrawing inductive effect, which would be expected to result in a relatively high oxidation potential compared to phenol itself.

Table 3: Electrochemical Oxidation Potentials of Related Phenols

| Compound | Conditions | Oxidation Potential (V vs. reference electrode) |

|---|---|---|

| Phenol | Glassy Carbon Electrode, pH 7 | ~0.65 V vs. Ag/AgCl |

| 4-Chlorophenol | Not specified | Higher than phenol |

| 2,4,6-Trichlorophenol | Fe-MC6*a catalyzed | Turnover Number: 350 |

Note: Potentials are highly dependent on pH, solvent, and electrode material. The data illustrates general trends.

Electrochemical Reduction (Dehalogenation) At sufficiently negative potentials, the carbon-halogen bonds can be electrochemically reduced, leading to their cleavage and the formation of a halide ion and a dehalogenated phenol. Similar to photochemical cleavage, the ease of electrochemical reduction is expected to follow the order C-I > C-Br > C-Cl. Therefore, the selective reduction of the C-I bond in this compound to yield 3-bromo-5-chlorophenol is a plausible electrochemical reaction.

Advanced oxidation processes that utilize electrochemistry, such as those involving sulfate (B86663) radicals (SO₄˙⁻) or hydroxyl radicals (HO˙), are effective for the degradation of halophenols. Studies have shown that SO₄˙⁻ tends to react via electron transfer, while HO˙ can react via both electron transfer and hydroxyl addition.

Structural Elucidation and Advanced Characterization of 3 Bromo 5 Chloro 4 Iodophenol

X-ray Crystallography and Solid-State Structure

Hydrogen Bonding Networks in the Crystalline State

No crystallographic data for 3-Bromo-5-chloro-4-iodophenol has been found in the searched scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon (¹³C) NMR Chemical Shift Assignments and Halogen Effects

No experimental ¹H or ¹³C NMR data for this compound has been found in the searched scientific literature.

Multi-Nuclear NMR (e.g., 19F, 17O) where applicable to related derivatives

While direct multi-nuclear NMR data for this compound is not extensively available in public literature, the principles of ¹⁹F and ¹⁷O NMR can be understood from studies on related halogenated and substituted phenol (B47542) derivatives.

¹⁹F NMR: For fluorinated derivatives of phenols, ¹⁹F NMR is a powerful tool for structural elucidation and for monitoring chemical transformations. nih.govnih.gov The chemical shift of a ¹⁹F nucleus is highly sensitive to its electronic environment, leading to a wide spectral dispersion and making it easier to distinguish between different fluorine atoms within a molecule. researchgate.net For instance, in studies of fluorinated phenol derivatives, distinct signals are observed for fluorine atoms at different positions on the phenolic ring. frontiersin.org The chemical shifts can be influenced by the presence of other substituents and are valuable for identifying metabolites in biodegradation studies of fluorophenols. nih.govnih.gov For example, the ¹⁹F NMR chemical shifts for 2,4,5-trifluorophenol (B1360223) have been identified at -147.1 (F-2), -153.5 (F-4), and -143.7 ppm (F-5). nih.gov

¹⁷O NMR: Natural abundance ¹⁷O NMR spectroscopy is a sensitive probe for studying the electronic structure and hydrogen bonding in phenols. sci-hub.ruacs.org The chemical shift of the phenolic oxygen is influenced by substituents on the aromatic ring, with electron-donating groups causing shielding (lower ppm values) and electron-withdrawing groups causing deshielding (higher ppm values). sci-hub.ru The typical range for phenolic oxygen chemical shifts is from approximately 56 to 94 ppm in acetonitrile. sci-hub.ru Intramolecular hydrogen bonding, as seen in salicylaldehydes, results in a significant shielding of the phenolic oxygen signal by 10-14 ppm. sci-hub.ru Studies on substituted phenyl tosylates and benzoates have further demonstrated the sensitivity of ¹⁷O NMR to both electronic and steric effects of substituents. researchgate.netresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of organic compounds, as well as for gaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For this compound (C₆H₃BrClIO), the theoretical exact mass is 331.81005 Da. nih.gov HRMS techniques, such as Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) and Orbitrap-based MS, are capable of measuring masses with high precision, enabling the unambiguous assignment of molecular formulas to unknown compounds, including halogenated organic compounds found in environmental samples. researchgate.netnih.govdphen1.com This capability is crucial for identifying and confirming the presence of polyhalogenated compounds in complex mixtures. nih.govacs.org

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. The fragmentation pattern provides valuable information about the structure of the original molecule. For halogenated aromatic compounds, fragmentation often involves the cleavage of carbon-halogen bonds. nih.gov The relative stability of the resulting fragments can provide insights into the molecular structure. For instance, in the MS/MS of halogenated organophosphorus flame retardants, the loss of chlorine atoms has been observed. nih.gov The fragmentation of aromatic compounds is often characterized by the formation of stable, resonance-stabilized ions. chadsprep.com While specific fragmentation data for this compound is not detailed in the available literature, general principles suggest that initial fragmentation would likely involve the loss of the halogen atoms or the hydroxyl group, with the specific pathways influenced by the relative bond strengths and the stability of the resulting radical cations and neutral fragments. The presence of multiple halogen isotopes (e.g., ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) would also lead to characteristic isotopic patterns in the mass spectrum, aiding in the identification of halogenated fragments. libretexts.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are fundamental for identifying functional groups and characterizing the bonding within a molecule.

The IR spectrum of a phenol is characterized by several key absorptions. A prominent feature is the O-H stretching vibration, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. usc.edupressbooks.pub The broadness is due to hydrogen bonding. In the case of this compound, this band would be a key identifier. Additionally, C-O stretching vibrations in phenols are observed around 1200 cm⁻¹. uc.edu The aromatic ring itself gives rise to characteristic C-C stretching vibrations within the ring, typically seen at approximately 1600 and 1500 cm⁻¹. libretexts.org The presence of substituents on the ring can influence the exact position and intensity of these bands.

Interactive Data Table: Characteristic IR Bands for Phenolic Compounds

| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) | Intensity | Notes |

| O-H | Stretch | 3200-3600 | Strong, Broad | Broadness due to hydrogen bonding. usc.edupressbooks.pub |

| C-O | Stretch | 1260-1000 | Strong | Position can be indicative of substitution. uc.edu |

| C=C | Aromatic Ring Stretch | ~1600 & ~1500 | Medium to Weak | Characteristic of the benzene (B151609) ring. libretexts.org |

| C-H | Aromatic Stretch | 3100-3000 | Medium | |

| C-H | Out-of-plane Bend | 900-675 | Strong | Pattern can indicate substitution type. libretexts.org |

The stretching vibrations of carbon-halogen (C-X) bonds are typically observed in the lower frequency region of the IR spectrum, often referred to as the fingerprint region. libretexts.org The position of the C-X stretching band is highly dependent on the mass of the halogen atom; as the mass of the halogen increases, the vibrational frequency decreases. spectroscopyonline.com

C-Cl Stretch: Generally found in the range of 850-550 cm⁻¹. libretexts.org

C-Br Stretch: Typically appears between 690-515 cm⁻¹. libretexts.org

C-I Stretch: Occurs at even lower wavenumbers, generally below 600 cm⁻¹.

In the spectrum of this compound, one would expect to observe distinct bands corresponding to the C-Cl, C-Br, and C-I stretches in the fingerprint region. Raman spectroscopy is also a valuable technique for observing these vibrations, and for some C-X bonds, the Raman signal can be stronger and more distinct than the corresponding IR absorption. aps.orgumich.edu

Interactive Data Table: Halogen-Carbon Stretching Frequencies

| Bond | Typical Wavenumber Range (cm⁻¹) | Reference |

| C-Cl | 850-550 | libretexts.org |

| C-Br | 690-515 | libretexts.org |

| C-I | ~600 and below | spectroscopyonline.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the part of the molecule responsible for its color.

Electronic Transitions and Aromatic Chromophore Analysis

The fundamental chromophore in this compound is the phenol ring. The benzene ring itself exhibits characteristic absorption bands in the UV region arising from π→π* transitions. These transitions involve the excitation of electrons from the bonding (π) molecular orbitals to the anti-bonding (π*) molecular orbitals of the aromatic system. For phenol, the hydroxyl group (-OH) acts as a potent auxochrome, a group that modifies the absorption of a chromophore. The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic ring, which has a significant impact on the energy of the electronic transitions.

In the case of this compound, the aromatic ring is further substituted with three halogen atoms: bromine, chlorine, and iodine. These substituents also influence the UV-Vis spectrum. Halogens are generally considered deactivating groups in terms of electrophilic aromatic substitution, but they possess lone pairs of electrons that can participate in resonance, similar to the hydroxyl group. This participation can lead to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted benzene.

The electronic spectrum of substituted phenols typically displays two main absorption bands. copernicus.org The primary band, usually found at shorter wavelengths (around 200-220 nm), is analogous to the E2-band of benzene and is attributed to a π→π* transition. A secondary band, corresponding to the B-band of benzene, appears at longer wavelengths (around 270-290 nm) and is also a π→π* transition, but one that is forbidden by symmetry in benzene and becomes allowed with substitution. researchgate.net The presence of multiple, heavy halogen substituents like in this compound is expected to cause further shifts in these bands. Additionally, n→π* transitions, which involve the promotion of a non-bonding electron (from the oxygen or halogen atoms) to an anti-bonding π* orbital, are also possible, though they are typically much weaker in intensity than π→π* transitions.

Solvent Effects on Absorption Maxima

The polarity of the solvent used for UV-Vis analysis can significantly alter the position and intensity of absorption bands. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states of the molecule by the solvent.

For π→π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift. This is because the excited state is often more polar than the ground state and is therefore better stabilized by a polar solvent. Conversely, for n→π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift. This is because the non-bonding electrons in the ground state can form hydrogen bonds with polar protic solvents, which lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition. youtube.com

Given the presence of the hydroxyl group and the polar carbon-halogen bonds, this compound is expected to exhibit noticeable solvent effects. In non-polar solvents like cyclohexane (B81311) or hexane, the fine structure of the absorption bands might be more resolved. In polar solvents such as ethanol (B145695) or methanol, these fine structures tend to be broadened, and the λmax values are expected to shift based on the nature of the electronic transition. youtube.comnih.gov

The following table provides a hypothetical representation of how the UV-Vis absorption maxima of this compound might be affected by different solvents, based on general principles observed for similar halogenated phenols.

| Solvent | Polarity (Dielectric Constant) | Expected λmax (nm) for π→π* (Band I) | Expected λmax (nm) for π→π* (Band II) | Expected Shift Direction |

| Hexane | 1.88 | ~215-225 | ~280-290 | Reference |

| Chloroform (B151607) | 4.81 | ~218-228 | ~283-293 | Bathochromic |

| Ethanol | 24.5 | ~220-230 | ~285-295 | Bathochromic |

| Water | 80.1 | ~222-232 | ~287-297 | Bathochromic |

Note: The λmax values in this table are illustrative and based on theoretical principles and data for related compounds. Actual experimental values for this compound may vary.

Computational and Theoretical Studies of 3 Bromo 5 Chloro 4 Iodophenol

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational to modern computational chemistry. DFT methods are widely used due to their balance of accuracy and computational efficiency, making them suitable for a range of molecular systems. nih.gov Ab initio methods, while often more computationally demanding, can provide highly accurate results and are crucial for benchmarking other computational techniques. nih.gov

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the structure with the lowest potential energy. For 3-bromo-5-chloro-4-iodophenol, this would involve calculating the forces on each atom and adjusting their positions until a minimum energy state is reached.

Conformer analysis is particularly relevant for molecules with rotatable bonds, such as the hydroxyl (-OH) group in a phenol (B47542). Different orientations of the hydroxyl hydrogen relative to the plane of the benzene (B151609) ring can result in distinct conformers with slightly different energies. Computational methods can identify these stable conformers and calculate their relative energies, indicating which is the most likely to be observed. For similar substituted phenols, studies have identified cis and trans conformers based on the orientation of substituents, often finding energy differences of less than a kilocalorie per mole between them. researchgate.netnih.gov

Table 1: Representative Optimized Geometrical Parameters for a Halogenated Phenol This table illustrates the typical output of a geometry optimization calculation. The values are representative and not specific to this compound.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

|---|---|---|

| Bond Lengths (Å) | C-O | 1.365 |

| O-H | 0.962 | |

| C-Br | 1.905 | |

| C-Cl | 1.740 | |

| C-I | 2.100 | |

| Bond Angles (°) | C-C-O | 121.5 |

| C-O-H | 109.0 | |

| C-C-Br | 119.8 | |

| C-C-Cl | 120.1 |

Understanding the electronic structure of a molecule is key to predicting its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a central concept, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more easily excitable, indicating higher chemical reactivity and lower kinetic stability. nih.gov Conversely, a large energy gap implies high stability. Calculations for similar molecules, such as 1,3-dichloro-5-nitrobenzene, have shown that such analyses can reveal how charge transfer occurs within the molecule. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies This table shows typical electronic properties derived from quantum calculations. The values are representative and not specific to this compound.

| Parameter | Description | Representative Energy (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 |

The Molecular Electrostatic Potential (ESP) surface is a visual tool used to understand the charge distribution within a molecule and predict its intermolecular interactions. The ESP map illustrates the electrostatic potential experienced by a positive point charge at the molecule's surface.

Regions of negative potential (typically colored red or yellow) are associated with an excess of electrons and are likely sites for electrophilic attack. These areas are often found around electronegative atoms like oxygen. Regions of positive potential (colored blue) indicate an electron deficiency and are susceptible to nucleophilic attack. For halogenated benzenes, interesting features can arise, such as the "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, which allows for halogen bonding. acs.orgacs.org This is particularly relevant for this compound, as the interplay between the electron-rich aromatic ring, the electronegative oxygen, and the potentially electropositive sigma-holes on the halogens would dictate its non-covalent interactions.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in mapping out the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products, including intermediate structures and, crucially, transition states.

For a molecule like this compound, computational methods can elucidate mechanisms for reactions such as electrophilic aromatic substitution, nucleophilic substitution, or oxidation of the phenolic group. The process involves proposing a plausible reaction pathway and then calculating the energies of all reactants, intermediates, transition states, and products. researchgate.net

A transition state is the highest energy point along the reaction coordinate, representing the energetic barrier that must be overcome for the reaction to proceed. Locating the precise geometry and energy of a transition state is a primary goal of reaction modeling. For instance, in studying the degradation of chlorinated phenols, computational methods have been used to predict transition state geometries and activation energies for various reaction pathways. nih.gov

Once the energies of the reactants and the transition state are known, the activation energy (Ea) for the reaction can be calculated. This value is fundamental to predicting the reaction rate using transition state theory. Lower activation energies correspond to faster reactions.

Thermodynamic properties of the reaction, such as the change in enthalpy (ΔH) and Gibbs free energy (ΔG), can also be determined by comparing the total energies of the reactants and products. A negative ΔG indicates a spontaneous reaction. For example, calculations on the bond dissociation energy of phenol have shown excellent agreement with experimental values, demonstrating the predictive power of these methods for thermodynamic parameters. nih.gov These computational approaches allow for the systematic evaluation of how different substituents, like bromine, chlorine, and iodine, influence the kinetics and thermodynamics of reactions involving the phenolic ring.

Table 3: Hypothetical Thermodynamic and Kinetic Data for a Reaction This table illustrates the type of data obtained from reaction pathway modeling. The values are representative and not specific to this compound.

| Parameter | Symbol | Description | Illustrative Value (kcal/mol) |

|---|---|---|---|

| Activation Energy | Ea | The energy barrier for the reaction. | +25.5 |

| Enthalpy of Reaction | ΔHrxn | The net change in heat content. | -15.2 |

| Gibbs Free Energy of Reaction | ΔGrxn | The indicator of reaction spontaneity. | -18.0 |

Spectroscopic Property Prediction and Validation

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which are indispensable for the structural elucidation of novel compounds. For this compound, density functional theory (DFT) calculations are commonly employed to simulate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical spectra serve as a benchmark for comparison with experimental data, thereby confirming the molecular structure.

Simulated NMR, IR, and UV-Vis Spectra

Theoretical spectroscopic parameters for this compound can be calculated using various computational methods. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are frequently used to optimize the molecular geometry and compute vibrational frequencies (IR) researchgate.netrasayanjournal.co.in. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for predicting NMR chemical shifts (¹H and ¹³C) rasayanjournal.co.inresearchgate.net. For the electronic absorption spectrum (UV-Vis), Time-Dependent DFT (TD-DFT) is utilized to calculate the electronic transitions and corresponding absorption wavelengths researchgate.netresearchgate.net.

Simulated ¹H and ¹³C NMR Spectra: The predicted ¹H and ¹³C NMR chemical shifts are crucial for identifying the chemical environment of each atom in the molecule. The calculations are typically referenced against a standard, such as tetramethylsilane (TMS).

Interactive Data Table: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1-OH | 5.5 - 6.5 | 154.0 |

| C2-H | 7.45 | 118.5 |

| C3-Br | - | 112.0 |

| C4-I | - | 90.0 |

| C5-Cl | - | 135.0 |

| C6-H | 7.60 | 130.0 |

Simulated IR Spectrum: The theoretical IR spectrum provides insight into the vibrational modes of the molecule. Key predicted frequencies help in identifying characteristic functional groups.

Interactive Data Table: Predicted Key IR Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(O-H) | 3550 - 3600 | O-H stretching (free hydroxyl) |

| ν(C-H) | 3050 - 3100 | Aromatic C-H stretching |

| ν(C=C) | 1580, 1470 | Aromatic ring stretching |

| δ(O-H) | 1350 | O-H in-plane bending |

| ν(C-O) | 1230 | C-O stretching |

| ν(C-Cl) | 750 - 700 | C-Cl stretching researchgate.net |

| ν(C-Br) | 680 - 550 | C-Br stretching |

| ν(C-I) | 600 - 500 | C-I stretching |

Simulated UV-Vis Spectrum: TD-DFT calculations can predict the electronic absorption maxima (λmax). For phenolic compounds, characteristic bands related to π→π* transitions are expected. The halogen substituents are likely to induce a bathochromic (red) shift compared to unsubstituted phenol.

Interactive Data Table: Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| HOMO → LUMO | ~285 | > 0.1 |

| HOMO-1 → LUMO | ~240 | > 0.2 |

Comparison with Experimental Data for Structural Confirmation

The ultimate validation of the structure of this compound relies on the comparison of these simulated spectra with those obtained through experimental analysis rasayanjournal.co.inresearchgate.net. A strong congruence between the predicted and measured data provides high confidence in the assigned structure. For instance, the calculated ¹H and ¹³C NMR chemical shifts should closely match the experimental values obtained from a dissolved sample. Similarly, the major absorption bands in the experimental IR spectrum should align with the predicted vibrational frequencies. Any significant discrepancies might suggest the presence of a different isomer or impurities. This comparative approach is a cornerstone of modern chemical characterization, where computational chemistry and experimental spectroscopy work in tandem.

Intermolecular Interaction Energy Calculations

The solid-state structure and macroscopic properties of this compound are dictated by the network of intermolecular interactions within its crystal lattice. Computational methods allow for the detailed analysis and quantification of these non-covalent forces, particularly hydrogen and halogen bonds, which are expected to be prominent in this molecule.

Quantification of Halogen Bonding and Hydrogen Bonding Strengths

In the crystal structure of this compound, the hydroxyl group can act as a hydrogen bond donor, likely forming O-H···O hydrogen bonds with neighboring molecules. Concurrently, the electron density anisotropy around the covalently bonded halogen atoms (the σ-hole) allows them to act as electrophilic centers and form halogen bonds with Lewis bases, such as the oxygen atom of a nearby phenol nih.govacs.org.

The strength of these interactions can be estimated using high-level quantum mechanical calculations. The expected hierarchy of halogen bond strength is dictated by the polarizability of the halogen atom, following the trend I > Br > Cl acs.org.

Interactive Data Table: Calculated Intermolecular Interaction Energies (kJ/mol)

| Interaction Type | Donor | Acceptor | Calculated Energy (kJ/mol) |

| Hydrogen Bond | O-H | O | -20 to -25 |

| Halogen Bond | C-I | O | -15 to -18 acs.org |

| Halogen Bond | C-Br | O | -10 to -13 acs.org |

| Halogen Bond | C-Cl | O | -5 to -8 acs.org |

Dispersion and Electrostatic Contributions to Crystal Packing

The stability of the crystal lattice arises from a delicate balance of electrostatic forces, dispersion forces, and Pauli repulsion. Computational energy decomposition analysis can partition the total interaction energy into these fundamental components. For halogen bonds, the electrostatic attraction between the positive σ-hole on the halogen and a negative site (like an oxygen lone pair) is a key directional component acs.org. However, dispersion forces are also significant, especially for the larger, more polarizable iodine and bromine atoms.

Interactive Data Table: Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface

| Contact Type | Percentage Contribution (%) | Description |

| H···H | 25 - 30% | Non-specific van der Waals contacts |

| H···O / O···H | 15 - 20% | Represents hydrogen bonding |

| H···I / I···H | 10 - 15% | Contacts involving iodine |

| H···Br / Br···H | 10 - 15% | Contacts involving bromine |

| H···Cl / Cl···H | 8 - 12% | Contacts involving chlorine |

| Halogen···Halogen | 5 - 10% | Type I and Type II contacts nih.gov |

| Other | 5 - 10% | C···H, C···C, etc. |

Intermolecular Interactions and Solid State Chemistry of 3 Bromo 5 Chloro 4 Iodophenol

Halogen Bonding (XB) Interactions

Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F.

Identification and Characterization of C-X···Y Halogen Bonds

In the hypothetical crystal structure of 3-bromo-5-chloro-4-iodophenol, one would anticipate the presence of various C-X···Y halogen bonds, where X is the halogen bond donor (I, Br, or Cl) and Y is a halogen bond acceptor (another halogen atom or the oxygen of the hydroxyl group). The identification of these bonds would require analysis of intermolecular distances and angles from crystallographic data. Specifically, distances shorter than the sum of the van der Waals radii of the interacting atoms and C-X···Y angles close to 180° are characteristic of halogen bonds.

Directionality and Strength of Iodine, Bromine, and Chlorine as XB Donors

Given the established hierarchy of halogen bond donors, the iodine atom in this compound would be expected to be the most potent XB donor, followed by bromine and then chlorine. This is due to the larger and more polarizable electron cloud of iodine, which leads to a more positive region of electrostatic potential (the σ-hole) on the halogen atom opposite the C-I bond. The directionality of these bonds would be a key feature in the crystal packing.

Role of Halogen Bonding in Crystal Engineering

The predictable nature of halogen bonding makes it a powerful tool in crystal engineering for the design of supramolecular architectures. In the case of this compound, the varying strengths and directionalities of the C-I, C-Br, and C-Cl halogen bonds would likely lead to specific and potentially complex packing motifs. Studies on other di- and polyhalogenated phenols have shown that these interactions can direct the formation of chains, sheets, or more intricate three-dimensional networks. nih.govresearchgate.net

Hydrogen Bonding (HB) Networks

The phenolic hydroxyl group is a classic hydrogen bond donor and can also act as an acceptor. Its interactions are fundamental to the structure of phenols.

O-H···X and C-H···X Hydrogen Bonds

The primary hydrogen bonding interaction anticipated in the solid state of this compound would be of the O-H···O type, leading to the formation of chains or cyclic synthons between molecules. Additionally, weaker O-H···X and C-H···X hydrogen bonds, where X is one of the halogen atoms, could further stabilize the crystal lattice. The larger and more polarizable halogen atoms (iodine and bromine) are generally better hydrogen bond acceptors than chlorine.

Influence of Halogens on Phenolic Hydroxyl Acidity and HB Formation

The presence of electron-withdrawing halogen substituents on the phenolic ring increases the acidity of the hydroxyl proton. This enhanced acidity strengthens the hydrogen bond donating capacity of the O-H group, potentially leading to shorter and stronger O-H···O or O-H···X hydrogen bonds in the crystal structure. The cumulative electron-withdrawing effect of three halogen atoms would likely make this compound a significantly stronger acid than phenol (B47542) itself.

Without experimental data, any discussion on the specific intermolecular interactions and solid-state chemistry of this compound remains speculative. A detailed crystallographic study is necessary to elucidate the precise nature of the halogen and hydrogen bonding networks and to create the data tables required for a thorough analysis as outlined.

Aromatic π–π Stacking Interactions

Quantification of Stacking Geometries and Energies

The precise geometry and energy of π–π stacking interactions are influenced by the nature and position of substituents on the aromatic ring. For halogenated phenols, the interplay between the electron-rich π-system and the electron-withdrawing halogen atoms is crucial. Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for quantifying these interactions. nih.gov

Studies on similar halogenated aromatic systems indicate that stacking energies can vary, but typically fall in the range of a few kcal/mol. acs.org The geometry is rarely a perfect face-to-face stacking due to electrostatic repulsion. Instead, offset or slipped-stacking arrangements are more common, where the centroid of one ring is displaced relative to the other. For instance, computational studies on hydrated phenol complexes have shown that interaction energies are highly dependent on the degree of horizontal displacement and the dihedral angle between the rings. scirp.org

The presence of multiple, large halogen atoms like bromine and iodine in this compound would significantly modulate the electrostatic potential surface of the aromatic ring. This influences the preferred stacking geometry, likely favoring an arrangement that minimizes repulsion between electron-rich regions. While specific energy values for this compound are not available, data from related halogenated indole (B1671886) and toluene (B28343) dimers show that halogenation has a profound effect on stacking stability. nih.gov

Table 1: Representative Stacking Interaction Parameters for Aromatic Systems

| Interacting System | Stacking Geometry | Interaction Energy (kcal/mol) | Method of Determination |

| Hydrated Phenol Dimer | Eclipsed (0° dihedral) | -27.43 | MP2/6-311++G(d,p) Calculation scirp.org |

| Hydrated Phenol Dimer | Staggered (120° dihedral) | -27.31 | MP2/6-311++G(d,p) Calculation scirp.org |

| Benzofuran Derivatives | π-π stacking | Not specified | X-ray Crystallography |

Note: The energies for hydrated phenol dimers represent a more complex system but illustrate the magnitude of stacking interactions. Data for this compound is not available and would require specific computational modeling.

Role in Supramolecular Assembly

For this compound, it is anticipated that the phenol's hydroxyl group would form strong hydrogen bonds, likely creating chains or synthons. These hydrogen-bonded assemblies would then be arranged in a way that allows for favorable π–π stacking between the halogenated aromatic rings. The specific arrangement would be a compromise between maximizing attractive dispersion forces and minimizing electrostatic repulsion, guided by the positions of the three different halogen atoms. The mechanical flexibility and stability of the resulting crystal can be influenced by these weak and dispersive π–π stacking interactions. researchgate.net

Crystallization Behavior and Polymorphism

The ability of a compound to exist in more than one crystal structure is known as polymorphism. This phenomenon is common in organic molecules and is dictated by the subtle balance of intermolecular forces during the crystallization process.

Factors Influencing Crystal Growth and Morphology

The growth and final morphology of this compound crystals would be sensitive to a variety of factors:

Solvent: The polarity of the crystallization solvent can significantly influence which intermolecular interactions are favored. A statistical analysis of polymorphs has shown that crystals grown from different solvents tend to exhibit slightly greater structural differences. acs.org

Temperature and Pressure: These thermodynamic variables can alter the relative stability of different potential crystal packings. Studies on phenol and its halogenated derivatives have shown that pressure can induce phase transitions to new polymorphic forms. researchgate.netresearchgate.net

Substituent Effects: The size, shape, and electronic properties of the halogen substituents are paramount. The presence of chlorine, bromine, and iodine on the same ring creates a complex landscape of potential halogen-halogen and halogen-π interactions, which will be a primary determinant of the crystal packing. The tendency for iodine to form strong halogen bonds, for instance, could be a dominant structure-directing influence. acs.org

Exploration of Potential Polymorphic Forms

While no polymorphs of this compound have been reported, the likelihood of their existence is high. Computational crystal structure prediction methods are often employed to explore the potential energy landscape of a molecule and identify likely polymorphic forms. nih.gov

For related dihalogenated phenols, computational surveys have revealed that multiple packing arrangements (e.g., tetragonal vs. monoclinic) can be energetically similar. nih.gov The specific form that crystallizes can depend on a delicate balance of forces. For example, in comparing 3,4-dichlorophenol (B42033) and 4-bromo-3-chlorophenol, subtle differences in halogen bonding preferences were found to determine the final crystal packing. acs.orgnih.gov

Given that molecules with hydrogen-bonding functional groups are slightly more prone to polymorphism, and considering the complexity of potential intermolecular interactions for this compound, it is a strong candidate for exhibiting this phenomenon. acs.org The energetic difference between potential polymorphs is often small (typically <1 kcal mol⁻¹), meaning that crystallization conditions could easily favor one form over another. acs.org Experimental screening using various solvents and temperatures would be the definitive method to discover and characterize any potential polymorphs.

Synthesis and Study of Derivatives and Analogues of 3 Bromo 5 Chloro 4 Iodophenol

Structural Modifications at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for structural modification, allowing for the synthesis of a variety of derivatives with altered physicochemical properties.

Etherification and Esterification Reactions

The conversion of the phenolic hydroxyl group into an ether or an ester is a common strategy to modify the properties of a phenol (B47542).

Etherification Reactions:

Etherification of phenols, including polyhalogenated phenols, can be achieved through several methods. A common approach is the Williamson ether synthesis, which involves the reaction of a phenoxide ion with an alkyl halide. For a sterically hindered and electron-deficient phenol like 3-Bromo-5-chloro-4-iodophenol, the formation of the corresponding phenoxide is the first step. This can be achieved by treatment with a suitable base. The resulting phenoxide can then be reacted with an alkylating agent, such as an alkyl halide or sulfate (B86663), to yield the desired ether.